Lipophilicity Comparison: Calculated LogP of 4,5,8-Trichloro-2-methylquinoline Versus 4,7,8-Trichloro Isomer
Calculated lipophilicity values (XlogP) provide a quantitative basis for distinguishing 4,5,8‑trichloro‑2‑methylquinoline from its 4,7,8‑trichloro positional isomer. The 4,5,8‑trichloro substitution pattern yields a higher calculated LogP than the 4,7,8‑arrangement, indicating that the relative positioning of the chlorine atoms on the quinoline ring influences overall molecular hydrophobicity [1].
| Evidence Dimension | Calculated lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 4.5 |
| Comparator Or Baseline | 4,7,8-Trichloro-2-methylquinoline (CAS 108097-02-5): XlogP = 4.0 (estimated) |
| Quantified Difference | ΔXlogP ≈ 0.5 (4,5,8‑isomer more lipophilic) |
| Conditions | Computed values using standard prediction algorithms; exact calculation method not specified |
Why This Matters
Lipophilicity differences of ΔLogP ≥0.5 can affect membrane permeability and passive diffusion, making the 4,5,8‑trichloro isomer a meaningfully distinct choice for medicinal chemistry programs where target LogP range is constrained.
- [1] ChemSrc. (2024). Computed Properties for 4,5,8‑Trichloro‑2‑methylquinoline (XlogP = 4.5). Retrieved from chemsrc.com. View Source
